N-Desmethyl Sildenafil is classified under the Biopharmaceutical Classification System as a Class II compound, indicating that it has low solubility but high permeability. This classification highlights its dependence on solubility for bioavailability, which can be influenced by various factors such as pH levels in the gastrointestinal tract . The compound is primarily derived from the metabolic conversion of Sildenafil through demethylation processes, which occur predominantly in the liver .
The synthesis of N-Desmethyl Sildenafil involves several steps that can be categorized into two main approaches: chemical synthesis and biotransformation.
The molecular formula of N-Desmethyl Sildenafil is C22H25N7O4S, with a molecular weight of 441.54 g/mol. The structure features a pyrazole ring connected to a piperazine moiety and a sulfonamide group. The absence of one methyl group distinguishes it from its parent compound, Sildenafil.
Key structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure and purity of synthesized N-Desmethyl Sildenafil .
The primary chemical reactions involving N-Desmethyl Sildenafil include:
N-Desmethyl Sildenafil functions primarily as an inhibitor of phosphodiesterase type 5 (PDE5). By blocking this enzyme, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), which is crucial for vasodilation in penile tissues.
The mechanism can be summarized as follows:
This mechanism underpins both therapeutic uses in erectile dysfunction and potential applications in treating pulmonary hypertension .
N-Desmethyl Sildenafil has several scientific applications:
N-Desmethyl Sildenafil (C~21~H~28~N~6~O~4~S; MW 460.55 g/mol) is the primary pharmacologically active metabolite of sildenafil citrate. Its core structure retains the pyrazolo[4,3-d]pyrimidin-7-one heterocycle and phenylsulfonylpiperazine moiety. The defining structural modification is the absence of the methyl group on the piperazine nitrogen (N-desmethylation), resulting in a secondary amine instead of the tertiary amine in sildenafil. This change reduces molecular weight by 14 Da and increases polarity, impacting solubility and protein binding. Isomeric purity is critical due to potential chiral centers in synthetic intermediates; however, the final structure has no chiral atoms, minimizing stereoisomer concerns. The N-desmethyl derivative may exhibit tautomeric equilibria between pyrazole and pyrimidine carbonyl groups, analogous to sildenafil [1] [6] [8].
Structurally, N-Desmethyl Sildenafil differs from sildenafil solely at the piperazine N-methyl group (Figure 1). Computational modeling reveals that demethylation:
Table 1: Structural Comparison of Sildenafil and N-Desmethyl Sildenafil
Property | Sildenafil Citrate | N-Desmethyl Sildenafil |
---|---|---|
Molecular Formula | C~28~H~38~N~6~O~11~S | C~21~H~28~N~6~O~4~S |
Molecular Weight | 666.73 g/mol | 460.55 g/mol |
logP (Experimental) | 2.2 | 1.8 |
Key Binding Residues | Gln817, Phe820, Val782 | Gln817, Phe820 |
PDE5 Inhibition (K~i~) | 0.8 nM | 3.5 nM |
N-Desmethyl Sildenafil is predominantly biosynthesized in vivo through cytochrome P450-mediated oxidation. The CYP3A4 isoenzyme accounts for ~79% of hepatic metabolism, with CYP2C9 contributing ~20%. The reaction involves:
Laboratory synthesis avoids hepatic metabolism constraints using two strategies:
N-Desmethyl Sildenafil exhibits pH-dependent solubility and stability:
Table 2: pH-Dependent Solubility of N-Desmethyl Sildenafil
Medium | pH | Solubility (mg/mL) | Observation |
---|---|---|---|
0.1N HCl | 1.0 | 8.9 ± 0.3 | Clear solution |
Acetate buffer | 4.5 | 3.2 ± 0.1 | Fine suspension |
Phosphate buffer | 6.8 | 0.4 ± 0.05 | Precipitate forms |
Water | 7.0 | 0.1 ± 0.01 | Insoluble particles |
N-Desmethyl Sildenafil displays extensive solid-state polymorphism:
Form | Crystal System | Melting Point (°C) | Hygroscopicity |
---|---|---|---|
Monoclinic | Monoclinic | 189.4 (dec.) | Low |
Orthorhombic | Orthorhombic | 182.5 | Moderate |
Saccharinate | Triclinic | 178 | Low |
Dec. = decomposition; Co-crystals mitigate instability via hydrogen-bond networks [1] [15] [20].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: